molecular formula C9H20N2O2 B2652039 Ethyl 3-{[2-(dimethylamino)ethyl]amino}propanoate CAS No. 61322-00-7

Ethyl 3-{[2-(dimethylamino)ethyl]amino}propanoate

Cat. No.: B2652039
CAS No.: 61322-00-7
M. Wt: 188.271
InChI Key: QOSVHTVXSROJBX-UHFFFAOYSA-N
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Description

Ethyl 3-{[2-(dimethylamino)ethyl]amino}propanoate is an organic compound with the molecular formula C9H20N2O2 It is a derivative of propanoic acid and contains both ester and amine functional groups

Scientific Research Applications

Ethyl 3-{[2-(dimethylamino)ethyl]amino}propanoate has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Safety and Hazards

Ethyl 3-{[2-(dimethylamino)ethyl]amino}propanoate is a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-{[2-(dimethylamino)ethyl]amino}propanoate can be synthesized through a multi-step process involving the reaction of ethyl 3-bromopropanoate with 2-(dimethylamino)ethylamine. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[2-(dimethylamino)ethyl]amino}propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or amides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or amides.

    Reduction: Alcohols.

    Substitution: Various substituted amines or esters.

Mechanism of Action

The mechanism of action of ethyl 3-{[2-(dimethylamino)ethyl]amino}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-dimethylaminopropionate
  • Ethyl 3-(dimethylamino)propanoate
  • Ethyl 3-(dimethylamino)butanoate

Uniqueness

Ethyl 3-{[2-(dimethylamino)ethyl]amino}propanoate is unique due to its dual functional groups (ester and amine), which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and various research fields.

Properties

IUPAC Name

ethyl 3-[2-(dimethylamino)ethylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-4-13-9(12)5-6-10-7-8-11(2)3/h10H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSVHTVXSROJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNCCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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